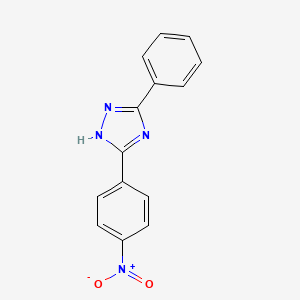

![molecular formula C10H11N3O4S3 B5565960 4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)

4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a sulfonamide group, which is known for its antibacterial activity .

Synthesis Analysis

While specific synthesis methods for “4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide” were not found, there are general methods for synthesizing similar compounds. For instance, sulfonamide-based indole derivatives have been synthesized using 1H-indole-2-carboxylic acid as a starting material . Another method involves the synthesis of N-1-arylsulfonyl-3-piperazinyl indole derivatives .Scientific Research Applications

Inhibition of Carbonic Anhydrase and Anticancer Potential

- Carbonic Anhydrase Inhibition and Cancer Cell Growth Inhibition : Sulfonamide derivatives, including structures similar to 4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide, have shown inhibitory activity against carbonic anhydrase (CA) isozymes, particularly CA IX, which is associated with tumor cells. Compounds exhibiting this inhibition demonstrated cytotoxic activity against human colon, lung, and breast cancer cell lines, suggesting a potential application in cancer therapy (Morsy et al., 2009).

Antimicrobial and Anticancer Activities

- Antimicrobial and Anticancer Activities of Copper(II)-Sulfonamide Complexes : Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes demonstrate a significant role in affecting DNA interactions and show potential as effective agents against human tumor cells, including colon adenocarcinoma and leukemia cell lines (González-Álvarez et al., 2013).

Antimicrobial and Antiproliferative Agents

- Synthesis and Biological Screening for Antimicrobial and Antiproliferative Effects : N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and screened for cytotoxic activity against human cell lines, including lung (A-549) and liver carcinoma (HepG2), as well as for antimicrobial activity. This research underscores the versatility of sulfonamide derivatives in designing new therapeutic agents (El-Gilil, 2019).

Drug Design and Functional Group Importance

- Sulfonamide as an Essential Functional Group in Drug Design : The sulfonamide group is crucial in medicinal chemistry, appearing in various drug classes. This group's versatility and safety are emphasized in drug design, underscoring its importance beyond its antibacterial properties (Kalgutkar et al., 2010).

properties

IUPAC Name |

4-(methanesulfonamido)-N-(1,3-thiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S3/c1-19(14,15)12-8-2-4-9(5-3-8)20(16,17)13-10-11-6-7-18-10/h2-7,12H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLISSNGOVUPHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonylamino-N-thiazol-2-yl-benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)

![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)

![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5565929.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)

![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)

![2-acetyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5565952.png)

![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)

![N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5565978.png)